N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide
Description
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, including a cycloheptyl ring, a furan ring, and a phenylsulfonyl group.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c24-20(21(25)23-16-9-4-1-2-5-10-16)22-15-19(18-13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-8,11-14,16,19H,1-2,4-5,9-10,15H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFSOHAFAYPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” likely involves multiple steps, including the formation of the oxalamide backbone and the introduction of the cycloheptyl, furan, and phenylsulfonyl groups. Typical synthetic routes may involve:
Step 1: Formation of the oxalamide backbone through the reaction of oxalyl chloride with appropriate amines.
Step 2: Introduction of the cycloheptyl group via nucleophilic substitution or addition reactions.
Step 3: Incorporation of the furan ring through cyclization or coupling reactions.
Step 4: Addition of the phenylsulfonyl group using sulfonylation reactions.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” may undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions.
Reduction: The oxalamide backbone may be reduced to form amines.
Substitution: The phenylsulfonyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxalamide backbone may yield primary or secondary amines.
Scientific Research Applications
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Chemical Research: Use as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes through binding interactions.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter biological processes.
Comparison with Similar Compounds
Similar Compounds
- N1-cycloheptyl-N2-(2-(furan-2-yl)ethyl)oxalamide
- N1-cycloheptyl-N2-(2-(phenylsulfonyl)ethyl)oxalamide
- N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(methylsulfonyl)ethyl)oxalamide
Uniqueness
“N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide” is unique due to the presence of both the furan and phenylsulfonyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, incorporating both furan and phenylsulfonyl groups, suggests diverse biological activities and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptyloxamide. It has a molecular weight of 418.5 g/mol and a CAS number of 896317-49-0. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 896317-49-0 |
| Solubility | Soluble in DMSO |
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, impacting various physiological processes.
- Chemical Reactivity : The presence of reactive functional groups allows the compound to participate in chemical reactions that can alter biological functions.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that oxalamide derivatives can induce apoptosis in human breast cancer cells through caspase activation pathways.
- Anti-inflammatory Properties : Research has shown that compounds with furan rings can possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that related oxalamide compounds may protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease therapies.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| N1-cycloheptyl-N2-(2-(furan-2-yl)ethyl)oxalamide | Lacks phenylsulfonyl group |
| N1-cycloheptyl-N2-(2-(phenylsulfonyl)ethyl)oxalamide | Lacks furan ring |
| N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(methylsulfonyl)ethyl)oxalamide | Contains methylsulfonyl instead of phenylsulfonyl |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with appropriate amines.
-
Introduction of Functional Groups :
- Cycloheptyl Group : Introduced via nucleophilic substitution.
- Furan Ring : Incorporated through cyclization or coupling reactions.
- Phenylsulfonyl Group : Added using sulfonation reactions.
- Purification : Final products are purified through recrystallization or chromatography to ensure high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
